molecular formula C9H11NaO3S B13155638 Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate

Cat. No.: B13155638
M. Wt: 222.24 g/mol
InChI Key: FJHCTANTUSTSCA-UHFFFAOYSA-M
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Description

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxy group and two methyl groups on a benzene ring, along with a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where p-cymene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and alkylation with alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfonate.

    Reduction: 4-methoxy-2,6-dimethylbenzene-1-sulfide.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions and as a precursor for other sulfinic acid derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-methoxybenzenesulfinate: Lacks the two methyl groups present in sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate.

    Sodium 2,4-dimethylbenzenesulfinate: Lacks the methoxy group present in this compound.

    Sodium benzenesulfinate: Lacks both the methoxy and methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions

Properties

Molecular Formula

C9H11NaO3S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;4-methoxy-2,6-dimethylbenzenesulfinate

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-8(12-3)5-7(2)9(6)13(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1

InChI Key

FJHCTANTUSTSCA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1S(=O)[O-])C)OC.[Na+]

Origin of Product

United States

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